
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include hexane, decyltetradecanoic acid, and azanediyl compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves scaling up the laboratory synthesis methods. This typically includes the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale. The industrial process is designed to be efficient, cost-effective, and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for binding to specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .
Mecanismo De Acción
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) include other azanediyl-based compounds and long-chain esters. Examples include:
- ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate)
- ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexadecyloctadecanoate) .
Uniqueness
What sets ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) apart from similar compounds is its specific combination of functional groups and chain lengths, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of complex organic molecules or as a specialty chemical in industrial processes .
Propiedades
Fórmula molecular |
C64H127NO5 |
|---|---|
Peso molecular |
990.7 g/mol |
Nombre IUPAC |
6-[6-(2-decyltetradecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-decyltetradecanoate |
InChI |
InChI=1S/C64H127NO5/c1-5-9-13-17-21-25-27-31-35-43-53-61(51-41-33-29-23-19-15-11-7-3)63(67)69-59-49-39-37-45-55-65(57-47-48-58-66)56-46-38-40-50-60-70-64(68)62(52-42-34-30-24-20-16-12-8-4)54-44-36-32-28-26-22-18-14-10-6-2/h61-62,66H,5-60H2,1-4H3 |
Clave InChI |
SBECBBRIKDAKFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


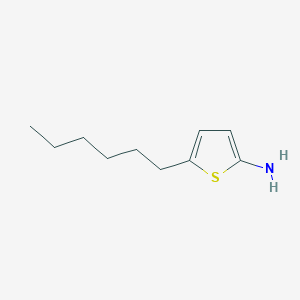
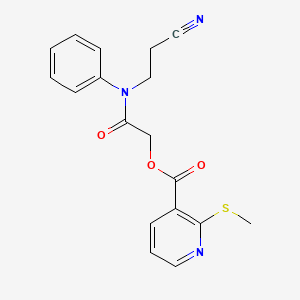
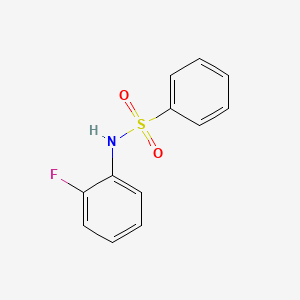
![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
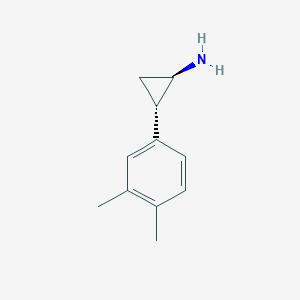
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
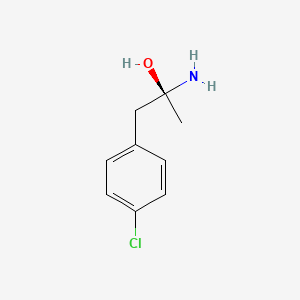
![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)

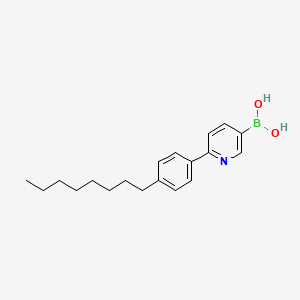
![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)
